4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
Description
Chemical Name: 4-({[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid IUPAC Name: 4-[[2-(4-Propyl-2-oxo-2H-chromen-7-yl)oxyacetyl]amino]butanoic acid Molecular Formula: C₁₈H₂₁NO₆ Molecular Weight: 347.36 g/mol Structural Features:
- Core structure: A 2H-chromen-2-one (coumarin) backbone substituted with a propyl group at position 4.
- Functional groups: A 7-oxyacetyl linker connected to a butanoic acid moiety via an amide bond.
This compound belongs to the coumarin derivatives, a class known for diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties. The propyl substituent at position 4 and the butanoic acid tail may influence its solubility, pharmacokinetics, and target specificity .
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-2-4-12-9-18(23)25-15-10-13(6-7-14(12)15)24-11-16(20)19-8-3-5-17(21)22/h6-7,9-10H,2-5,8,11H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
BFIYGDJNFMFXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves the following steps:
Formation of the Chromen-7-yl Moiety: The chromen-7-yl moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Butanoic Acid: The acetylated chromen-7-yl compound is then coupled with butanoic acid through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to antimicrobial effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its anticancer activity by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, such as the butanoic acid backbone, heterocyclic cores, or substituted alkyl chains. Key differences lie in substituents, heteroatoms, and pharmacological profiles.
Table 1: Comparative Analysis of Structural Analogues
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Halogenated Derivatives : Compounds like Bendamustine analogs (chloroethyl) and the bromophenyl derivative introduce halogen atoms, which enhance electrophilicity and metabolic stability but may increase toxicity risks.
Core Heterocycle Impact
- Coumarin vs. Benzimidazole : The target compound’s coumarin core is associated with fluorescence and antioxidant activity, whereas Bendamustine’s benzimidazole core facilitates DNA intercalation and alkylation, making it cytotoxic.
Pharmacological Implications
- Butanoic Acid Role: The terminal carboxylic acid in all compounds enhances water solubility and enables salt formation, critical for oral bioavailability. In Arbaclofen Placarbil, esterification masks the acid, improving CNS penetration as a pro-drug.
- Coumarin-Specific Applications : The target compound’s coumarin backbone suggests utility in fluorescence-based assays or photodynamic therapy, unlike the Bendamustine analogs’ focus on oncology.
Biological Activity
4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic compound belonging to the class of chromen derivatives, characterized by its unique structure which includes a chromen ring system, a propyl group, and an amino acid moiety. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO6 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 4-[[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
| InChI Key | HVHOUBUTSQGNJT-UHFFFAOYSA-N |
Biological Activity
Research indicates that compounds in the chromen family exhibit a range of biological activities, including:
- Antimicrobial Properties : Chromen derivatives have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase, crucial for DNA replication.
- Anticancer Activity : Studies have highlighted that chromen analogs can induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and caspase activation, leading to cell cycle arrest .
- Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to reduce inflammation markers and could serve as potential therapeutic agents in inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that chromen derivatives may inhibit cholinesterase enzymes, which are involved in neurodegenerative diseases like Alzheimer's, thus offering potential neuroprotective benefits .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases.
- Induction of Apoptosis : Through pathways involving caspases and mitochondrial dysfunction, it can trigger programmed cell death in malignant cells .
Case Studies
Several studies have focused on the biological effects of chromen derivatives:
- Anticancer Study : A study by Anthony et al. (2007) demonstrated that specific chromen analogs induce apoptosis in cancer cells by interacting with tubulin, leading to G2/M phase arrest and subsequent cell death.
- Antimicrobial Efficacy : Research conducted by Suvarna et al. (2017) highlighted the antimicrobial properties of various chromen derivatives against Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents.
- Neuroprotective Research : A study published in Frontiers in Chemistry (2020) evaluated the dual inhibitory effects of chromene-based compounds against AChE and butyrylcholinesterase (BChE), suggesting their relevance in treating cognitive disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
